Phthalimidinoglutarimide-5'-propargyl-O-PEG3-C2-acid
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Overview
Description
Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a propargyl group linked through a polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for various biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a propargyl group using standard organic synthesis techniques. The final step involves the attachment of the PEG3-C2-acid moiety, which is achieved through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phthalimide and glutarimide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phthalimide or glutarimide derivatives.
Scientific Research Applications
Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility and solubility.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The PEG spacer enhances its solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: Similar structure but with a shorter PEG spacer, affecting its solubility and biocompatibility.
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid: Lacks the PEG spacer, resulting in different chemical and biological properties.
The uniqueness of Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid lies in its longer PEG spacer, which enhances its solubility and biocompatibility, making it more suitable for biomedical applications.
Properties
Molecular Formula |
C25H30N2O9 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H30N2O9/c28-22-6-5-21(24(31)26-22)27-17-19-16-18(3-4-20(19)25(27)32)2-1-8-33-10-12-35-14-15-36-13-11-34-9-7-23(29)30/h3-4,16,21H,5-15,17H2,(H,29,30)(H,26,28,31) |
InChI Key |
CTAGBPVDJCZUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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